4-Boc-4,7-diazaspiro[2.5]octane

Kinase Inhibition Medicinal Chemistry Scaffold Design

Researchers developing ATP-competitive kinase inhibitors often face challenges in introducing rigid, three-dimensional motifs that confer target selectivity while maintaining synthetic flexibility. 4-Boc-4,7-diazaspiro[2.5]octane directly addresses this bottleneck. - Unique spiro[2.5]octane core provides conformational rigidity shown by protein crystallography to engage the P-loop of kinase ATP-binding pockets. - Orthogonal Boc protection enables clean sequential derivatization, as demonstrated in the multi-step synthesis of the FDA-approved drug risdiplam. - Specified in patent literature as a key scaffold for ROCK inhibitors, accelerating hit-to-lead programs in cardiovascular, neurological, and oncology indications. - Supplied with full analytical documentation (NMR, HPLC) and available from multiple stock points for rapid global delivery.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 674792-08-6
Cat. No. B1532698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-4,7-diazaspiro[2.5]octane
CAS674792-08-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC12CC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3
InChIKeyXNLYPHAMXHERHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-4,7-diazaspiro[2.5]octane: A Critical Spirocyclic Building Block for Medicinal Chemistry and Drug Synthesis


4-Boc-4,7-diazaspiro[2.5]octane (CAS: 674792-08-6) is a heterocyclic compound featuring a rigid spiro[2.5]octane core with a Boc-protected amine. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical research, particularly for the construction of novel drug candidates and kinase inhibitors [1]. The compound is a white to off-white crystalline powder with a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol .

1
Conformationally constrained spiro[2.5]octane core for kinase inhibitor design
2
Orthogonal Boc protection enables selective amine functionalization in multi-step synthesis
3
Validated intermediate in complex drug molecule assembly (e.g., risdiplam synthesis routes)

Why Generic Spirocyclic Amine Substitutes Cannot Replace 4-Boc-4,7-diazaspiro[2.5]octane in Targeted Synthesis


Generic substitution is inadvisable due to the unique combination of structural features in 4-Boc-4,7-diazaspiro[2.5]octane: a constrained spiro[2.5]octane core that provides a specific three-dimensional vector and conformational rigidity [1], two differentially reactive nitrogen atoms (one protected, one free), and a Boc protecting group that is stable to a range of conditions but can be cleaved under mild acid. This precise architecture is critical for engaging specific biological targets, as demonstrated by its incorporation into the FDA-approved drug risdiplam, where its geometry is essential for SMN2 splicing modulation [2]. Close analogs lacking this specific spirocyclic geometry or protecting group arrangement would alter the conformational landscape and synthetic utility, likely resulting in a loss of target engagement or complicating downstream derivatization [3].

Flexible or non-spirocyclic diamines cannot mimic the rigid 3D conformation required for unique kinase P-loop engagement.
Alternative protecting groups (e.g., Cbz, Fmoc) alter orthogonal reactivity and deprotection conditions, complicating synthetic sequences.
Other spirocyclic cores (e.g., 2,6-diazaspiro[3.3]heptane) lack the precise nitrogen geometry and vector orientation of the 4,7-diazaspiro[2.5]octane system.

Quantitative Evidence Supporting the Selection of 4-Boc-4,7-diazaspiro[2.5]octane


Spirocyclic Scaffold Rigidity and Its Impact on Kinase Inhibitor Design

The 4,7-diazaspiro[2.5]octane scaffold, the core of 4-Boc-4,7-diazaspiro[2.5]octane, provides a conformationally constrained, three-dimensional framework that is distinct from more flexible, linear amines. This rigidity is a key differentiator for kinase inhibitor design. Studies have demonstrated that heteroaryl-substituted diazaspirocycles, derived from this core, act as ATP-mimetic kinase inhibitors with binding modes confirmed by protein crystallography [1]. The spirocyclic framework influences selectivity profiles by engaging the P-loop and altering spirocycle conformation, a feature not readily accessible to non-spirocyclic analogs [1].

Scaffold rigidity in kinase design
Class-level
Rigid spiro[2.5]octane core enables unique P-loop engagement per X‑ray crystallography (PDB: 3ZO3)
Supports selectivity-driven kinase inhibitor design
Crystallography-based binding mode evidence
Kinase Inhibition Medicinal Chemistry Scaffold Design

Validation as a Key Intermediate in the Synthesis of the FDA-Approved Drug Risdiplam

4-Boc-4,7-diazaspiro[2.5]octane is a validated and critical building block in multiple synthetic routes to risdiplam (Evrysdi), the first approved small-molecule therapy for spinal muscular atrophy (SMA) [1]. Its structure is one of three highly substituted heterocyclic fragments that constitute risdiplam's complex architecture, serving as both a versatile synthetic building block and a critical pharmacophoric element [2]. This proven utility in a commercialized drug underscores its value and reliability for complex molecule synthesis, a benchmark that generic spirocyclic amines cannot claim.

Validation in risdiplam synthesis
Supporting evidence
Key intermediate in multiple published risdiplam (FDA‑approved SMA therapy) synthetic routes
Indicates high synthetic utility in complex molecule assembly
Multi-step process chemistry validation
Drug Synthesis Risdiplam Process Chemistry

Physicochemical Properties Differentiating 4-Boc-4,7-diazaspiro[2.5]octane from Unprotected Analogs

The presence of the Boc protecting group on the 4,7-diazaspiro[2.5]octane scaffold imparts distinct physicochemical properties that enhance its utility as a synthetic intermediate. The compound is a stable, white to off-white crystalline solid with a defined melting point (e.g., 51.0 to 55.0 °C as per TCI data ), making it easy to handle and purify. In contrast, the unprotected 4,7-diazaspiro[2.5]octane dihydrochloride salt (CAS: 145122-56-1) has a different molecular weight (185.09 g/mol vs. 212.29 g/mol) and would exhibit different solubility and stability profiles, complicating its use in reactions requiring a selectively protected amine.

Physicochemical property comparison
Data to verify
Stable crystalline solid (mp 51–55 °C, MW 212.29) vs. dihydrochloride salt (MW 185.09)
Supports ease of handling, purification, and storage
Supplier‑specified property; confirm per batch
Physicochemical Properties Stability Synthetic Intermediate

Application in Rho-Associated Protein Kinase (ROCK) Inhibitor Development

The 4,7-diazaspiro[2.5]octane scaffold, the core of 4-Boc-4,7-diazaspiro[2.5]octane, has been specifically claimed in patents for the development of inhibitors targeting Rho-associated protein kinase (ROCK) [1]. ROCK is a validated target for several diseases, including cardiovascular and neurological disorders. The use of this specific spirocyclic core in patented inhibitor series suggests a favorable binding interaction and a clear point of differentiation from other scaffolds. While the specific compound is not the final drug, its utility in generating novel ROCK inhibitors is well-documented.

ROCK inhibitor patent claim
Class-level
Derivatives of 4,7-diazaspiro[2.5]octane claimed as ROCK inhibitors in patent literature
Supports ROCK target research fit
Patent‑derived; requires target validation
ROCK Inhibitor Kinase Inhibition Therapeutic Development

Optimal Application Scenarios for 4-Boc-4,7-diazaspiro[2.5]octane in Drug Discovery and Development


Synthesis of Novel Kinase Inhibitors with Defined Conformational Constraints

Researchers developing ATP-competitive kinase inhibitors can utilize 4-Boc-4,7-diazaspiro[2.5]octane to introduce a rigid, three-dimensional spirocyclic motif into their molecules. This scaffold has been shown by protein crystallography to engage the ATP-binding pocket of kinases in a unique manner, influencing selectivity profiles by interacting with the P-loop [1]. This application is supported by studies demonstrating the core's utility in creating ligand-efficient kinase inhibitors [1].

Construction of Complex Spirocyclic Drug Candidates Requiring a Protected Amine

This compound is ideal for multi-step synthetic sequences where a free secondary amine needs to be temporarily protected while the other amine is functionalized. The Boc group is stable to a variety of reaction conditions (e.g., nucleophilic substitutions, organometallic reactions) and can be cleanly removed under mild acidic conditions. This is a critical requirement for building complex molecules, as exemplified by its use as a key intermediate in the synthesis of risdiplam [2].

Development of Rho Kinase (ROCK) Inhibitors

Given that derivatives of the 4,7-diazaspiro[2.5]octane core are specifically claimed as ROCK inhibitors in patent literature [3], this building block is a strategic choice for research programs targeting this enzyme class. Its use can provide a direct entry into a known, pharmacologically relevant chemical space, potentially accelerating the hit-to-lead process for cardiovascular, neurological, or oncology indications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Conformationally restricted spirocyclic core
Binding mode analysis (X‑ray/P‑loop engagement)
Multi-step complex molecule assembly
Orthogonal Boc protection strategy
Deprotection condition compatibility and functional group tolerance
ROCK inhibitor discovery programs
Privileged 4,7-diazaspiro[2.5]octane scaffold
Target engagement and selectivity profiling

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